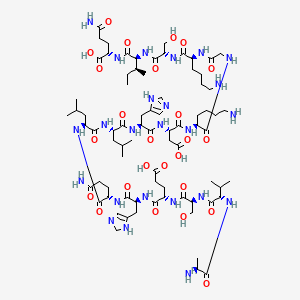
pTH 相关蛋白 (1-16)(人、小鼠、大鼠)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
pTH-Related Protein (1-16) (human, mouse, rat), also known as pTHrP, refers to parathyroid-hormone-related protein. It is involved in physiological regulation of bone formation . It is initially translated as a 177 amino acid protein, which is then cleaved into pTH-related protein (1-34). It contains two helical domains spanning sequence, 13-18 and 20-34, and it is encoded by the pTHLH gene in human .
Synthesis Analysis
Parathyroid hormone (PTH) is central for the hormonal and cellular responses that determine mineral metabolism and bone strength. The regulation of PTH gene expression by dietary-induced changes in serum calcium, phosphate, and in chronic kidney failure is post-transcriptional and is mediated by the regulated binding of trans-acting proteins to a defined cis element in the PTH mRNA 3′-untranslated region (UTR) .
Molecular Structure Analysis
The structure of the biologically active NH2-terminal domain of human parathyroid hormone-related protein (1-34) in near-physiological solution has been determined by two-dimensional proton magnetic resonance spectroscopy . Detailed analysis of these structures uncovers both common and unique features for the agonism of PTH and PTHrP .
Chemical Reactions Analysis
Parathyroid Hormone-Related Protein (PTHrP) is a protein hormone of 139, 141, or 173 amino acids, which may be cleaved into smaller bioactive forms, comprising amino terminus, mid-region, and carboxy terminus peptides . It is subjected to different post-translational processing that generates smaller bioactive forms .
Physical And Chemical Properties Analysis
PTHrP is a protein hormone of 139, 141, or 173 amino acids, which may be cleaved into smaller bioactive forms, comprising amino terminus, mid-region, and carboxy terminus peptides . It is encoded by the PTHLH gene, located in humans on chromosome 12 .
科学研究应用
骨和矿物质代谢
- 小鼠中的 PTH 配体类似物:使用人源化 PTH1R 敲入小鼠,研究了 PTHrP 类似物在骨和矿物质离子代谢疾病中的药理活性。该模型显示出对注射的 PTH 类似肽在靶骨和肾细胞中的功能反应,突出了其在临床前评估中的效用 (Daley 等人,2022 年)。
癌症研究
- 高钙血症和恶病质的治疗:一项研究使用人源化抗 PTHrP 抗体,探讨了 PTHrP 在恶性肿瘤相关的高钙血症和恶病质中的作用。该疗法使模型动物的血液离子化钙水平正常化,并改善了体重和肾功能,表明 PTHrP 在这些疾病中具有重要作用 (佐藤等人,2003 年)。
肾功能
- 肾血流动力学和 PTHrP:对平滑肌中过表达 PTH/PTHrP 1 型受体的转基因小鼠的研究表明,内源性 PTHrP 在肾脏对血管活性刺激的反应中充当血管舒张因子 (Noonan 等人,2003 年)。
细胞机制
PTH 和 PTHrP 对 EphrinB2 的调节:对小鼠骨髓基质细胞系 Kusa 4b10 的研究表明,ephrinB2 mRNA 在响应 PTH 和 PTHrP 时上调,表明这些激素可能通过该途径调节骨形成 (Allan 等人,2008 年)。
大鼠骨和肾细胞中的 cAMP 形成:比较 PTH 和 PTHrP 在刺激大鼠骨和肾细胞中细胞内 cAMP 形成中的效力,发现它们具有相同的效力,对这些组织之间信号转导效率不同的假设提出了质疑 (Blind 等人,2009 年)。
PTH/PTHrP 受体的核定位:PTH/PTHrP 受体存在于肝脏、肾脏和生殖器官等各种组织细胞的核中,表明 PTH 和 PTHrP 在调节核事件或基因表达中发挥作用 (Watson 等人,2000 年)。
安全和危害
未来方向
The PTHrP/PTH1R axis has a main role in adipose tissue, participating in its differentiation and remodeling. PTHrP might be used in obesity treatment and its complications for its ability to reprogram adipogenesis and adipose tissue expansion, WAT browning and for the improvement of the insulin sensitivity .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSHDQMRQGWPF-AIUDRUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H128N24O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1790.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

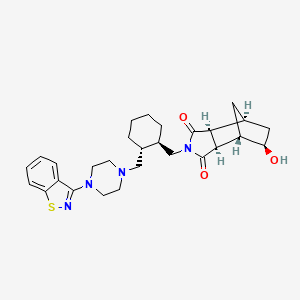

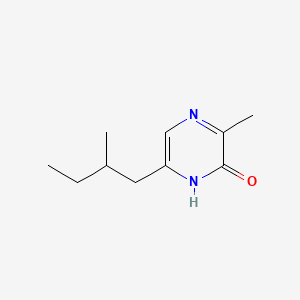
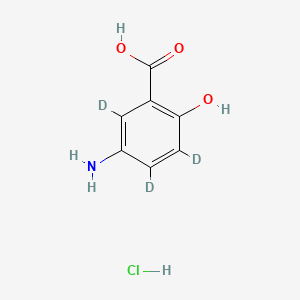

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)

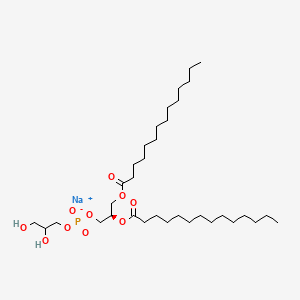
![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)
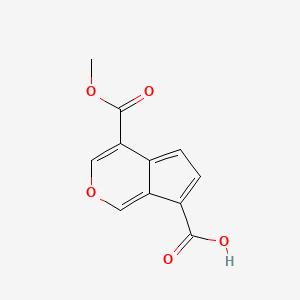
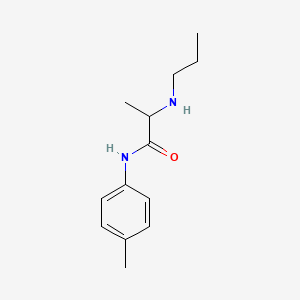
![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)